molecular formula C22H15BrN4O B2777911 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 313395-48-1

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

カタログ番号: B2777911
CAS番号: 313395-48-1
分子量: 431.293
InChIキー: CKHIPQFGCYCBDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-4-phenylquinazoline with 3,4-dihydroquinoxalin-2(1H)-one under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

化学反応の分析

Types of Reactions

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

科学的研究の応用

Anticancer Applications

1. Mechanistic Insights:
Research has demonstrated that quinazoline derivatives can inhibit key signaling pathways involved in cancer progression. For instance, studies indicate that the presence of bromine at the 6-position enhances the anticancer activity by improving interactions with the epidermal growth factor receptor (EGFR) and its mutated forms. Molecular docking studies reveal that these compounds can form hydrogen bonds with critical residues in the active site of EGFR, suggesting a mechanism of action that disrupts tumor cell proliferation .

2. Structure-Activity Relationship:
The structure-activity relationship (SAR) studies show that variations in the quinazoline scaffold significantly affect biological activity. For example, different substitutions on the quinazoline ring have been correlated with varying levels of cytotoxicity against cancer cell lines. Compounds with specific substitutions exhibit lower IC50 values, indicating higher potency against tumor cells compared to non-tumorigenic cells .

Case Study:
A recent study synthesized several derivatives of quinazoline and evaluated their cytotoxic effects against various cancer cell lines. The compound 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one showed significant selectivity towards cancer cells with an IC50 value lower than 100 µM, highlighting its potential as a lead compound for further development .

Anti-inflammatory Properties

Quinazolines are also being investigated for their anti-inflammatory effects. The compound has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro assays have shown promising results in inhibiting COX-II activity, making it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Recent investigations have suggested that quinazoline derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored, with some derivatives showing effectiveness against resistant strains. This aspect is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Summary Table of Biological Activities

Activity Mechanism IC50 Value Reference
AnticancerInhibition of EGFR signaling<100 µM
Anti-inflammatoryCOX-II inhibitionNot specified
AntimicrobialInhibition of bacterial growthVaries by strain

作用機序

The mechanism of action of 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

類似化合物との比較

Similar Compounds

  • 6-bromo-4-phenylquinazoline
  • 3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

Uniqueness

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of quinazoline and quinoxaline moieties makes it a versatile compound for various applications in scientific research.

生物活性

The compound 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one is a notable member of the quinazoline derivatives, characterized by a fused bicyclic structure that includes both a quinazoline ring and a dihydroquinoxaline moiety. Its unique chemical properties stem from the presence of a bromine atom at the 6-position and a phenyl group at the 4-position of the quinazoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry due to its diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory effects.

The structural formula of the compound can be represented as follows:

C17H15BrN2O\text{C}_{17}\text{H}_{15}\text{BrN}_2\text{O}

This indicates that the compound contains various functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Quinazoline derivatives, including our compound of interest, have been extensively studied for their anticancer properties. The biological activity of This compound has been evaluated in various cancer cell lines. For instance:

  • Cell Viability Assays : The compound showed significant antiproliferative activity against several human cancer cell lines, including COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep3B (liver cancer). The IC50 values for these activities ranged from 0.4 to 1.0 μM, indicating potent anticancer effects .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Microtubule Inhibition : Similar compounds have demonstrated inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Pathways : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer proliferation, such as EGFR (Epidermal Growth Factor Receptor), establishing hydrogen bonds that enhance binding affinity .

Antimicrobial Activity

In addition to its anticancer properties, This compound has exhibited antimicrobial activity against various pathogens. Preliminary studies have indicated its effectiveness against Gram-positive and Gram-negative bacteria. The agar dilution method has been employed to assess its antibacterial potency against several strains .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. A comparative analysis with similar compounds highlights the unique contributions of specific substituents:

Compound NameStructureUnique Features
6-BromoquinazolineStructureLacks dihydroquinoxaline moiety; primarily used in medicinal chemistry.
3-(Phenyl)quinoxalin-2(1H)-oneStructureExhibits different biological activities; simpler structure without bromine substitution.
2-AminoquinazolineStructureContains an amino group; known for antitumor properties but lacks bromination.

The presence of both bromine and the dihydroquinoxaline structure enhances the biological activity and therapeutic potential of this compound compared to others.

Case Studies

Recent studies have investigated the pharmacokinetics and toxicity profiles of quinazoline derivatives similar to This compound . These studies include:

  • ADMET Profiling : Research indicates favorable absorption, distribution, metabolism, excretion, and toxicity profiles for these compounds, suggesting good drug-likeness and bioavailability with minimal cardiotoxic side effects .
  • In Vivo Studies : Animal models have demonstrated the efficacy of similar compounds in reducing tumor growth without significant adverse effects on normal tissues .

特性

IUPAC Name

4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHIPQFGCYCBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。